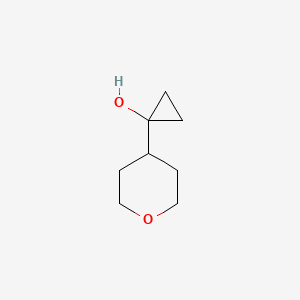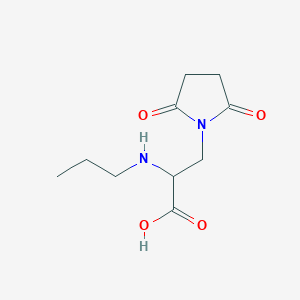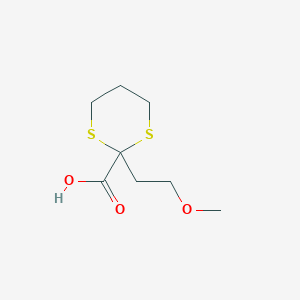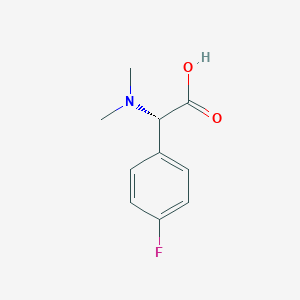
3-Fluoromethanesulfonylpiperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoromethanesulfonylpiperidinehydrochloride is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoromethanesulfonylpiperidinehydrochloride typically involves the fluorination of piperidine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include the presence of a base and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for fluorinated piperidine derivatives often involve multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by fluorination and subsequent purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoromethanesulfonylpiperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted piperidine compounds .
Aplicaciones Científicas De Investigación
3-Fluoromethanesulfonylpiperidinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-Fluoromethanesulfonylpiperidinehydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar pharmacokinetic properties.
Trifluoromethylpyridine: A compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Uniqueness
3-Fluoromethanesulfonylpiperidinehydrochloride is unique due to its specific fluorine substitution pattern, which can enhance its metabolic stability and membrane permeability compared to other fluorinated piperidine derivatives .
Propiedades
Fórmula molecular |
C6H13ClFNO2S |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
3-(fluoromethylsulfonyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-5-11(9,10)6-2-1-3-8-4-6;/h6,8H,1-5H2;1H |
Clave InChI |
XBTABARHETYCTH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)S(=O)(=O)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)





![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)


